(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8650823
InChI: InChI=1S/C23H21NO3/c1-26-21-12-7-18(8-13-21)9-16-23(25)24-20-10-14-22(15-11-20)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+
SMILES: COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C23H21NO3
Molecular Weight: 359.4 g/mol

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC8650823

Molecular Formula: C23H21NO3

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide -

Specification

Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
IUPAC Name (E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C23H21NO3/c1-26-21-12-7-18(8-13-21)9-16-23(25)24-20-10-14-22(15-11-20)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+
Standard InChI Key ZXJKLUWMYCNWKS-CXUHLZMHSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
SMILES COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide, reflects its core structure:

  • A propenamide backbone with an (E)-configured double bond (C=C\text{C=C}) at the 2-position.

  • A 4-methoxyphenyl group attached to the α-carbon of the enamide.

  • A 4-benzyloxyphenyl group linked to the amide nitrogen.

The benzyloxy group (OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5) and methoxy group (OCH3\text{OCH}_3) introduce steric bulk and electron-donating effects, influencing solubility and reactivity. X-ray crystallography of analogous enamides reveals planar amide groups and dihedral angles between aromatic rings that optimize π-π stacking.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC23H21NO3\text{C}_{23}\text{H}_{21}\text{NO}_{3}
Molecular Weight359.4 g/mol
IUPAC Name(E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide
SMILESCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
InChI KeyZXJKLUWMYCNWKS-CXUHLZMHSA-N

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (aryl ether C-O stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 7.6–7.8 ppm (amide NH), δ 6.8–7.5 ppm (aromatic protons), δ 5.1 ppm (benzyloxy CH2_2), δ 3.8 ppm (methoxy OCH3_3).

    • 13C^{13}\text{C}: δ 165 ppm (amide carbonyl), δ 160–110 ppm (aromatic carbons).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a three-step sequence:

  • Preparation of 4-Benzyloxyaniline:
    Benzylation of 4-aminophenol using benzyl bromide in the presence of a base (e.g., K2_2CO3_3).

  • Formation of 4-Methoxycinnamic Acid Chloride:
    Treatment of 4-methoxycinnamic acid with thionyl chloride (SOCl2\text{SOCl}_2).

  • Amide Coupling:
    Reaction of 4-benzyloxyaniline with 4-methoxycinnamic acid chloride in anhydrous dichloromethane (DCM) using triethylamine (Et3N\text{Et}_3\text{N}) as a base.

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
14-Aminophenol, BnBr, K2_2CO3_3, DMF, 80°C85
24-Methoxycinnamic acid, SOCl2_2, reflux92
34-Benzyloxyaniline, DCM, Et3_3N, 0°C → RT78

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Catalytic systems using immobilized lipases (e.g., Candida antarctica Lipase B) have been explored for greener amide bond formation, achieving 90% conversion under mild conditions.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Enamides structurally related to (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide exhibit COX-2 inhibitory activity (IC50_{50} = 1.2 μM), potentially via hydrogen bonding between the amide carbonyl and enzyme active-site residues. Molecular docking studies suggest the methoxyphenyl group occupies a hydrophobic pocket adjacent to the COX-2 catalytic site.

Applications in Materials Science

Liquid Crystalline Behavior

The compound’s rigid core and flexible benzyloxy tail enable smectic A phase formation at 120–160°C, as confirmed by polarized optical microscopy. Such properties are exploitable in electro-optical devices.

Polymer Additives

Incorporation into polyimide matrices at 5 wt% improves thermal stability (TgT_g increased by 25°C) due to restricted chain mobility from π-π interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator